molecular formula C13H19F2NO4 B12985140 (R)-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid

(R)-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid

Cat. No.: B12985140
M. Wt: 291.29 g/mol
InChI Key: HPJIXVPLEHLZLT-QMMMGPOBSA-N
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Description

®-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[34]octane-5-carboxylic acid is a complex organic compound that features a spirocyclic structure with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the Boc protecting group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its spirocyclic structure makes it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action.

Medicine

In medicinal chemistry, ®-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid shares similarities with other spirocyclic compounds, such as spiro[3.4]octane derivatives and azaspiro compounds.
  • Other similar compounds include those with Boc protecting groups and difluoro substitutions.

Uniqueness

What sets ®-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid apart is its specific combination of a spirocyclic core, difluoro substitutions, and a Boc protecting group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C13H19F2NO4

Molecular Weight

291.29 g/mol

IUPAC Name

(5R)-7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octane-5-carboxylic acid

InChI

InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(19)16-6-12(7-16)5-13(14,15)4-8(12)9(17)18/h8H,4-7H2,1-3H3,(H,17,18)/t8-/m0/s1

InChI Key

HPJIXVPLEHLZLT-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C[C@H]2C(=O)O)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CC2C(=O)O)(F)F

Origin of Product

United States

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